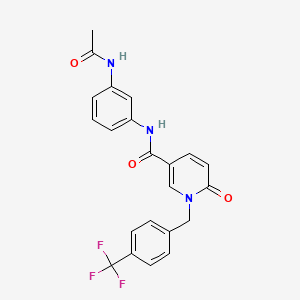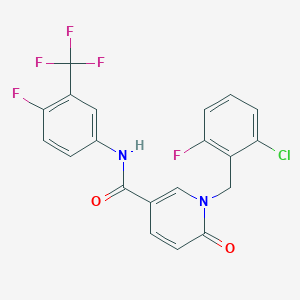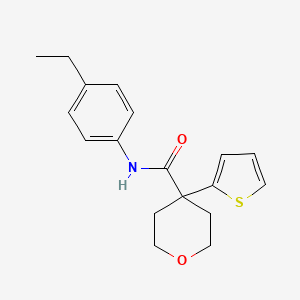![molecular formula C18H20ClN5O B11250042 1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N-(furan-2-ylmethyl)cyclohexanamine](/img/structure/B11250042.png)
1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N-(furan-2-ylmethyl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]CYCLOHEXAN-1-AMINE is a complex organic compound that features a tetrazole ring, a chlorophenyl group, a furan ring, and a cyclohexane amine moiety
Preparation Methods
The synthesis of 1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]CYCLOHEXAN-1-AMINE typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring.
Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction with a suitable furan derivative.
Cyclohexane Amine Introduction:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]CYCLOHEXAN-1-AMINE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, while the furan ring can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]CYCLOHEXAN-1-AMINE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Pharmaceuticals: The compound can be explored for its pharmacokinetic and pharmacodynamic properties to develop new therapeutic agents.
Material Sciences: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]CYCLOHEXAN-1-AMINE involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors with high affinity. The chlorophenyl and furan groups can enhance the compound’s lipophilicity and facilitate its passage through cell membranes.
Comparison with Similar Compounds
Similar compounds to 1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]CYCLOHEXAN-1-AMINE include:
1-(4-Chlorophenyl)-1H-tetrazole: Lacks the furan and cyclohexane amine groups, making it less complex.
N-(Furan-2-ylmethyl)cyclohexanamine: Lacks the tetrazole and chlorophenyl groups, resulting in different chemical properties.
4-Chlorophenylhydrazine: A precursor in the synthesis of the target compound, lacking the tetrazole, furan, and cyclohexane amine groups.
The uniqueness of 1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]CYCLOHEXAN-1-AMINE lies in its combination of these functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C18H20ClN5O |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
1-[1-(4-chlorophenyl)tetrazol-5-yl]-N-(furan-2-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C18H20ClN5O/c19-14-6-8-15(9-7-14)24-17(21-22-23-24)18(10-2-1-3-11-18)20-13-16-5-4-12-25-16/h4-9,12,20H,1-3,10-11,13H2 |
InChI Key |
PCTNVDNYYLQHNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=NN=NN2C3=CC=C(C=C3)Cl)NCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-(furan-2-yl)-3,3-dimethyl-10-(3-methylbenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11249971.png)
![3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B11249978.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(morpholin-4-ylsulfonyl)phenyl]methanone](/img/structure/B11249999.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11250001.png)
![Methyl 4-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate](/img/structure/B11250010.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide](/img/structure/B11250017.png)

![N-Cyclohexyl-2-{[6-(pyridin-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11250034.png)
![N-benzyl-2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]propan-2-amine](/img/structure/B11250040.png)
![2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11250044.png)
![2-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine](/img/structure/B11250051.png)

